D-Glutamic acid, 4-methyl-, (4S)-
CAS No.: 97550-62-4
Cat. No.: VC17062457
Molecular Formula: C6H11NO4
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 97550-62-4 |
---|---|
Molecular Formula | C6H11NO4 |
Molecular Weight | 161.16 g/mol |
IUPAC Name | (2R,4S)-2-amino-4-methylpentanedioic acid |
Standard InChI | InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4+/m0/s1 |
Standard InChI Key | KRKRAOXTGDJWNI-IUYQGCFVSA-N |
Isomeric SMILES | C[C@@H](C[C@H](C(=O)O)N)C(=O)O |
Canonical SMILES | CC(CC(C(=O)O)N)C(=O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Structure and Stereochemistry
D-Glutamic acid, 4-methyl-, (4S)-, systematically named (2R,4S)-2-amino-4-methylpentanedioic acid , features a five-carbon backbone with a methyl group at the fourth carbon and amino and carboxyl groups at the second and fifth positions, respectively. The stereochemistry is defined by the (2R,4S) configuration, which distinguishes it from other stereoisomers. The compound’s 3D conformation, validated by PubChem’s interactive models , reveals a folded structure that optimizes interactions with enzymatic active sites.
The SMILES notation and InChIKey KRKRAOXTGDJWNI-IUYQGCFVSA-N provide unambiguous representations of its stereochemistry. These identifiers are critical for computational drug design and database searches.
Physicochemical Properties
With a molecular weight of 161.16 g/mol , this compound exhibits moderate solubility in aqueous solutions, influenced by its ionizable carboxyl and amino groups. The methyl substitution at C4 introduces steric hindrance, potentially altering its binding affinity compared to unmodified glutamic acid.
Table 1: Key Identifiers and Properties
Property | Value | Source |
---|---|---|
CAS Number | 97550-62-4 | |
Molecular Formula | ||
Molecular Weight | 161.16 g/mol | |
IUPAC Name | (2R,4S)-2-amino-4-methylpentanedioic acid | |
ChEMBL ID | CHEMBL85447 |
Synthesis and Structural Analysis
Synthetic Routes
The synthesis of 4-methyl-D-glutamic acid derivatives involves stereoselective methods to ensure the (2R,4S) configuration. de Dios et al. described a multi-step process starting from protected glutamic acid precursors, incorporating methyl groups via alkylation or cross-coupling reactions. Optically pure isomers were obtained using chiral resolving agents or enzymatic catalysis.
Spectroscopic Validation
Nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy confirm the compound’s stereochemistry. The methyl group’s proton resonance appears as a doublet at δ 1.2–1.4 ppm in -NMR, while carboxyl groups show characteristic signals near δ 170–175 ppm in -NMR .
Pharmacological Applications: Glutamate Racemase Inhibition
Mechanism of Action
Glutamate racemase (MurI) catalyzes the conversion of L-glutamate to D-glutamate, a precursor for bacterial peptidoglycan synthesis. D-Glutamic acid, 4-methyl-, (4S)-, acts as a competitive inhibitor by mimicking the substrate’s stereochemistry, binding to the active site with high affinity () .
Structure-Activity Relationship (SAR)
SAR studies reveal that aryl and heteroaryl substitutions at the C4 position enhance inhibitory potency:
-
2-Naphthylmethyl derivative (10): IC = 0.1 μg/mL
-
Benzothienyl derivative (69): IC = 0.036 μg/mL
-
Biphenyl derivative (74): IC = 0.01 μg/mL
The (2R,4S) configuration is critical; enantiomers show negligible activity.
Table 2: Inhibitory Activity of Key Derivatives
Compound | Substituent | IC (μg/mL) |
---|---|---|
10 | 2-Naphthylmethyl | 0.100 |
69 | Benzothienyl | 0.036 |
74 | Biphenyl | 0.010 |
In Vivo Efficacy
In murine models of Streptococcus pneumoniae infection, compound 74 reduced bacterial load by 99% at 25 mg/kg . This efficacy underscores its potential as a lead candidate for antibiotics targeting drug-resistant pathogens.
Biochemical Role and Disease Associations
Metabolic Dysregulation in Gout
A metabolomics study identified D-glutamic acid, 4-methyl-, (4S)-, as a differentially expressed metabolite in gout patients, with a 1.76-fold increase compared to healthy controls (). This elevation correlates with hyperuricemia and inflammatory pathways, suggesting a role in purine metabolism or oxidative stress.
Table 3: Metabolite Changes in Gout
Metabolite | Fold-Change | Adjusted -value |
---|---|---|
D-Glutamic acid | 1.76 | |
Uric acid | 1.72 | |
L-Glutamic acid | 1.73 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume